(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one
Overview
Description
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one is a synthetic organic compound that features a unique combination of an indole moiety and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the indole moiety: The indole ring can be introduced via a condensation reaction with an appropriate indole derivative.
Chloromethylation: The final step involves the chloromethylation of the isoxazole ring, which can be carried out using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the conversion of the isoxazole ring to an isoxazoline ring.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as isoxazolines.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The indole moiety is known to interact with various biological targets, while the isoxazole ring can contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazole: Lacks the carbonyl group at the 5-position.
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)pyrazole: Contains a pyrazole ring instead of an isoxazole ring.
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)thiazole: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one is unique due to the presence of both an indole moiety and an isoxazole ring, which can confer distinct biological activities and chemical reactivity. The combination of these two functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-(chloromethyl)-4-[(Z)-indol-3-ylidenemethyl]-2H-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-6-12-10(13(17)18-16-12)5-8-7-15-11-4-2-1-3-9(8)11/h1-5,7,16H,6H2/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPDGAJIDNMIOW-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NOC3=O)CCl)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NOC3=O)CCl)/C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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